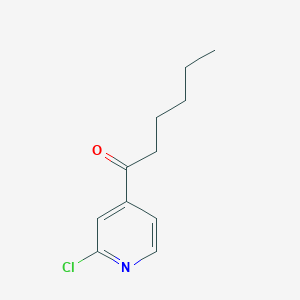

2-Chloro-4-hexanoylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-4-5-10(14)9-6-7-13-11(12)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHBCWGWQRWHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642135 | |

| Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-68-4 | |

| Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-hexanoylpyridine

Introduction

2-Chloro-4-hexanoylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a reactive chlorine atom and a lipophilic hexanoyl chain on the pyridine scaffold, makes it an attractive intermediate for the synthesis of more complex molecules. The chlorine at the 2-position is susceptible to nucleophilic substitution, while the carbonyl group of the hexanoyl chain offers a site for various chemical transformations. This guide provides a comprehensive overview of a robust synthetic route to 2-Chloro-4-hexanoylpyridine and a detailed analysis of its structural characterization. The methodologies presented are designed to be both reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.

Strategic Approach to Synthesis

The synthesis of 2-Chloro-4-hexanoylpyridine is most effectively achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This strategy involves the reaction of a Grignard reagent with a nitrile, which upon hydrolysis, yields a ketone.[1][2] For this synthesis, the key precursors are 2-chloro-4-cyanopyridine and a pentylmagnesium halide.

Rationale for the Chosen Synthetic Pathway

The selection of the Grignard reaction with 2-chloro-4-cyanopyridine is underpinned by several key advantages:

-

High Regioselectivity: The reaction specifically targets the cyano group, leaving the chloro-substituted pyridine ring intact under controlled conditions.

-

Commercial Availability of Starting Materials: 2-chloro-4-cyanopyridine is a readily available starting material, streamlining the initial steps of the synthesis.[3]

-

Proven Methodology: The addition of Grignard reagents to cyanopyridines is a well-established and reliable transformation for the synthesis of acylpyridines. A patent describing the synthesis of 2-chloro-4-acetylpyridine via the reaction of 2-chloro-4-cyanopyridine with methylmagnesium iodide provides a strong precedent for this approach.[4]

An alternative approach, the Friedel-Crafts acylation of 2-chloropyridine, is generally not favored. Pyridine and its derivatives are electron-deficient aromatic systems, which are deactivated towards electrophilic aromatic substitution, making Friedel-Crafts reactions challenging.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of 2-Chloro-4-hexanoylpyridine.

Synthesis of the Grignard Reagent: Pentylmagnesium Bromide

Objective: To prepare the pentylmagnesium bromide Grignard reagent from 1-bromopentane and magnesium turnings.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 1.46 g | 0.06 |

| 1-Bromopentane | 151.04 | 7.55 g (6.14 mL) | 0.05 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

A 100 mL three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Magnesium turnings (1.46 g, 0.06 mol) and a small crystal of iodine are placed in the flask.

-

Anhydrous diethyl ether (10 mL) is added to the flask to cover the magnesium turnings.

-

A solution of 1-bromopentane (7.55 g, 0.05 mol) in anhydrous diethyl ether (40 mL) is prepared and transferred to the dropping funnel.

-

A small portion of the 1-bromopentane solution (approximately 5 mL) is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, the remaining 1-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark grey solution of pentylmagnesium bromide is used directly in the next step.

Synthesis of 2-Chloro-4-hexanoylpyridine

Objective: To synthesize 2-Chloro-4-hexanoylpyridine via the reaction of pentylmagnesium bromide with 2-chloro-4-cyanopyridine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-cyanopyridine | 138.55 | 5.54 g | 0.04 |

| Pentylmagnesium Bromide | (Prepared above) | ~0.05 mol | ~0.05 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| 6 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

A solution of 2-chloro-4-cyanopyridine (5.54 g, 0.04 mol) in anhydrous diethyl ether (50 mL) is prepared in a separate flask under a nitrogen atmosphere.

-

The solution of 2-chloro-4-cyanopyridine is cooled to 0 °C in an ice bath.

-

The previously prepared pentylmagnesium bromide solution is added dropwise to the cooled 2-chloro-4-cyanopyridine solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of 100 mL of a 1:1 mixture of ice and 6 M hydrochloric acid.

-

The resulting biphasic mixture is stirred vigorously for 30 minutes to hydrolyze the intermediate imine.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Chloro-4-hexanoylpyridine as a pale yellow oil.

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the cyanopyridine, followed by hydrolysis.

Caption: Synthetic workflow for 2-Chloro-4-hexanoylpyridine.

Characterization

A thorough characterization of the synthesized 2-Chloro-4-hexanoylpyridine is essential to confirm its identity and purity. The following are the expected analytical data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the hexanoyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-6 |

| ~7.80 | s | 1H | H-3 |

| ~7.65 | d | 1H | H-5 |

| ~2.95 | t | 2H | -CH₂-CO- |

| ~1.75 | quint | 2H | -CH₂-CH₂-CO- |

| ~1.35 | m | 4H | -(CH₂)₂-CH₃ |

| ~0.90 | t | 3H | -CH₃ |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~152.0 | C-2 |

| ~150.5 | C-6 |

| ~148.0 | C-4 |

| ~124.0 | C-5 |

| ~121.0 | C-3 |

| ~43.0 | -CH₂-CO- |

| ~31.5 | -CH₂- |

| ~24.0 | -CH₂- |

| ~22.5 | -CH₂- |

| ~14.0 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected MS (EI):

| m/z | Interpretation |

| 213/215 | [M]⁺ molecular ion peak (with isotopic pattern for Cl) |

| 156/158 | [M - C₄H₉]⁺ |

| 140/142 | [M - C₅H₁₁]⁺ |

| 112/114 | [2-chloropyridine]⁺ fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR (neat, cm⁻¹):

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050 | C-H stretch (aromatic) |

| ~2950, 2870 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (ketone) |

| ~1580, 1550 | C=C and C=N stretch (pyridine ring) |

| ~1100 | C-Cl stretch |

Purification and Quality Control

The purity of the final compound is critical for its intended applications. Column chromatography is an effective method for purifying 2-Chloro-4-hexanoylpyridine from any unreacted starting materials or byproducts. The progress of the purification can be monitored by thin-layer chromatography (TLC). The identity and purity of the final product should be confirmed by the analytical techniques described above. A purity of >95% is generally considered suitable for most research applications.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents: Diethyl ether is highly flammable and volatile. All operations should be performed in a well-ventilated fume hood.

-

Acids: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Chloro-4-cyanopyridine: This compound is toxic and an irritant.[5] Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of 2-Chloro-4-hexanoylpyridine. The use of a Grignard reaction with 2-chloro-4-cyanopyridine offers a strategic and efficient approach to this target molecule. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis and drug discovery, enabling the reproducible synthesis and confident structural verification of this important chemical intermediate.

References

-

Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

The reaction of a Grignard reagent (1 equiv) with a nitrile, followed by hydrolysis of the reaction mixture produces ketones. (n.d.). Retrieved from [Link]

-

Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine? (2015, July 17). Retrieved from [Link]

-

2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 3. 2-Chloro-4-pyridinecarbonitrile 97 33252-30-1 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Chloro-4-hexanoylpyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-hexanoylpyridine

Foreword: Navigating the Landscape of a Novel Compound

As scientists and developers, we often encounter compounds that, while cataloged, lack a comprehensive public profile of their physical and chemical characteristics. 2-Chloro-4-hexanoylpyridine (CAS No. 898784-68-4) is one such molecule. It belongs to the versatile family of substituted pyridines, which are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The absence of detailed experimental data in the literature presents not a roadblock, but an opportunity to apply fundamental principles of physical organic chemistry to predict its behavior and to define the precise analytical methodologies required for its full characterization.

This guide is structured to provide both a predictive overview of 2-Chloro-4-hexanoylpyridine's properties and a practical, protocol-driven approach for their empirical validation. We will leverage data from close structural analogs and established analytical techniques to build a robust profile of this compound, empowering researchers to confidently incorporate it into their development pipelines.

Molecular Identity and Predicted Physicochemical Properties

2-Chloro-4-hexanoylpyridine is a disubstituted pyridine ring featuring a chlorine atom at the 2-position and a hexanoyl (C6) acyl group at the 4-position. This structure combines the polar, electron-deficient aromatic heterocycle with a nonpolar aliphatic chain, suggesting a molecule with tailored solubility and reactivity.

- Figure 1: Chemical Structure of 2-Chloro-4-hexanoylpyridine.

The following table summarizes the core calculated and predicted physicochemical properties. These predictions are derived from its chemical structure and by comparison with analogs such as 2-chloro-4-acetylpyridine and 2-chloro-4-cyanopyridine.[1][4]

| Property | Predicted Value / Description | Rationale & Context |

| CAS Number | 898784-68-4 | As cataloged in chemical databases. |

| Molecular Formula | C₁₁H₁₄ClNO | Derived from the chemical structure.[5] |

| Molecular Weight | 211.69 g/mol | Calculated from the molecular formula.[5] |

| Physical State | Colorless to light-yellow solid or high-boiling liquid. | The smaller analog, 2-chloro-4-acetylpyridine, is a light yellow solid.[1] The longer hexanoyl chain increases the molecular weight and van der Waals forces, favoring a condensed phase. |

| Melting Point | Estimated: 65-85 °C | The related compound 2-chloro-4-cyanopyridine has a melting point of 69-73 °C. The flexible hexanoyl chain may slightly alter the crystal packing efficiency compared to the rigid cyano group. |

| Boiling Point | Estimated: >280 °C (at 760 mmHg) | 4-Acetylpyridine boils at 212 °C.[6] The addition of a chlorine atom and a longer alkyl chain will significantly increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone, Ethanol). Poorly soluble in water. | The molecule possesses a polar pyridine-ketone head and a nonpolar C5 alkyl tail. This amphipathic nature dictates its solubility profile. |

| pKa (Conjugate Acid) | Estimated: 2.5 - 3.5 | The pKa of pyridinium is ~5.2. The chlorine atom and the acyl group are both electron-withdrawing, which reduces the electron density on the ring nitrogen, making it a weaker base and lowering the pKa of its conjugate acid. |

Proposed Synthesis and Reactivity Profile

Synthetic Pathway

A robust and common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction can be adapted for heterocyclic systems. The proposed synthesis for 2-Chloro-4-hexanoylpyridine involves the acylation of 2-chloropyridine with hexanoyl chloride in the presence of a Lewis acid catalyst.

Caption: Proposed synthetic route via Friedel-Crafts acylation.

Reactivity Insights

The reactivity of 2-Chloro-4-hexanoylpyridine is dictated by its three key structural components:

-

The 2-Chloropyridine Ring: The pyridine nitrogen and the chlorine atom make the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . Strong nucleophiles (e.g., amines, alkoxides) can displace the chloride, making this a versatile handle for further derivatization.

-

The Ketone Carbonyl Group: The hexanoyl side chain offers a site for classic ketone chemistry. This includes:

-

Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.

-

Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.

-

Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.

-

Alpha-Functionalization: Reactions at the carbon adjacent to the carbonyl (e.g., halogenation, alkylation).

-

-

The Pyridine Nitrogen: As a weak base, the nitrogen can be protonated in acidic conditions or alkylated to form a pyridinium salt.

Analytical Characterization: Standard Operating Protocols

The following section details the experimental protocols necessary to empirically determine the structure, purity, and key physicochemical properties of 2-Chloro-4-hexanoylpyridine.

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.

Predicted Spectral Features:

| Spectrum | Region (ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | ~8.5 | Doublet (d) | H-6 (proton adjacent to N) |

| ~7.8 | Doublet of doublets (dd) | H-5 (proton between acyl and Cl) | |

| ~7.7 | Singlet-like (d) | H-3 (proton adjacent to Cl) | |

| ~2.9 | Triplet (t) | -CO-CH₂ - (α-protons) | |

| ~1.7 | Multiplet (m) | -CH₂-CH₂ - (β-protons) | |

| ~1.3 | Multiplet (m) | -(CH₂)₂-CH₂ - | |

| ~0.9 | Triplet (t) | -CH₃ (terminal methyl) | |

| ¹³C NMR | ~198 | Singlet | C=O (Ketone Carbonyl) |

| ~150-155 | Singlet | C-2 (bearing Cl), C-6 | |

| ~145-150 | Singlet | C-4 (bearing acyl group) | |

| ~120-125 | Singlet | C-3, C-5 | |

| ~38 | Singlet | -CO-CH₂ - (α-carbon) | |

| ~20-35 | Singlet | Other aliphatic carbons | |

| ~14 | Singlet | -CH₃ (terminal methyl) |

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional) Perform advanced experiments like DEPT-135, COSY, and HSQC to confirm assignments.

-

-

Data Processing: Process the raw data (FID) using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals to confirm proton counts.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

Predicted Spectral Features:

-

Molecular Ion (M⁺): A peak at m/z = 211, corresponding to the molecular weight (C₁₁H₁₄³⁵ClNO).

-

Isotope Peak (M+2): A crucial peak at m/z = 213, with an intensity approximately one-third of the M⁺ peak. This 3:1 ratio is the characteristic isotopic signature for a molecule containing one chlorine atom.[7][8]

-

Key Fragment Ions:

-

m/z = 182: Loss of the ethyl group (-C₂H₅).

-

m/z = 154: Alpha-cleavage resulting in the [M - C₄H₉]⁺ ion (loss of the butyl side chain).

-

m/z = 140: Formation of the 2-chloro-4-cyanopyridine radical cation after a McLafferty rearrangement.

-

m/z = 111: Loss of chlorine from the pyridine ring fragment.

-

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution.

-

-

MS Acquisition: Scan a mass range from m/z 40 to 400.

-

Data Analysis: Analyze the mass spectrum of the eluting peak corresponding to the compound. Verify the molecular ion, the Cl isotope pattern, and compare fragmentation patterns to predicted pathways.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |

| ~1400 | Medium | CH₂/CH₃ Bending |

| ~850 | Strong | C-Cl Stretch |

Experimental Protocol (ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum, typically over the range of 4000-650 cm⁻¹. Perform a background scan first.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound.

Experimental Protocol (Purity Analysis):

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Solvent B: Acetonitrile with 0.1% of the same acid.

-

-

Method:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 270 nm.

-

Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes. This will ensure the elution of the compound and any potential impurities.

-

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at ~1 mg/mL. Dilute as necessary.

-

Data Analysis: Integrate the peak area of the main component and any impurity peaks. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%.[12][13][14][15][16]

Conclusion

2-Chloro-4-hexanoylpyridine stands as a promising but under-characterized chemical intermediate. This guide provides a robust framework for understanding its expected physicochemical properties based on established chemical principles and data from analogous structures. More importantly, it delivers a comprehensive set of validated, step-by-step protocols for the complete analytical characterization of this molecule. By following these methodologies, researchers in drug development and chemical synthesis can confidently determine the empirical properties, confirm the structural integrity, and assess the purity of 2-Chloro-4-hexanoylpyridine, thereby enabling its seamless integration into further research and development efforts.

References

-

hangzhou better chemtech ltd. (n.d.). What is the mass spectrum of 2 - Chloropyridine? - Blog. Retrieved January 17, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved January 17, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 17, 2026, from [Link]

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2009). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Acetylpyridine - Optional[15N NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-cyanopyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitropyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. yufengchemicals.com [yufengchemicals.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. helixchrom.com [helixchrom.com]

- 13. helixchrom.com [helixchrom.com]

- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-hexanoylpyridine CAS number 898784-68-4

An In-depth Technical Guide to 2-Chloro-4-hexanoylpyridine (CAS 898784-68-4): Synthesis, Characterization, and Applications in Medicinal Chemistry

Foreword for the Research Professional

This document serves as a specialized technical guide for researchers, medicinal chemists, and drug development scientists interested in the utility of 2-Chloro-4-hexanoylpyridine. As a substituted heterocyclic ketone, this molecule represents a potentially valuable, yet underexplored, building block for the synthesis of novel chemical entities. The strategic placement of a reactive chlorine atom, a versatile keto group, and the inherent properties of the pyridine scaffold offer multiple avenues for chemical diversification.

This guide moves beyond a simple recitation of facts. It is structured to provide a senior scientist's perspective on the practical synthesis, purification, and characterization of this molecule. While specific literature on CAS 898784-68-4 is sparse, the methodologies presented herein are grounded in established, analogous chemical principles. We will explore the mechanistic rationale behind a proposed synthetic route, detail the necessary protocols for its execution and validation, and discuss its potential as a strategic intermediate in the generation of compound libraries for drug discovery programs.

Core Molecular Profile and Physicochemical Properties

2-Chloro-4-hexanoylpyridine is a derivative of pyridine, featuring a chlorine substituent at the 2-position and a hexanoyl group at the 4-position. These functionalities are key to its synthetic utility. The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, while the ketone offers a site for a wide array of carbonyl chemistry. The pyridine nitrogen provides basicity and can influence the molecule's pharmacokinetic properties in derivative compounds.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 898784-68-4 | ECHEMI[1] |

| Molecular Formula | C₁₁H₁₄ClNO | ECHEMI[1] |

| Molecular Weight | 211.69 g/mol | ECHEMI[1] |

| Exact Mass | 211.076 u | ECHEMI[1] |

| Structure | 1-(2-chloropyridin-4-yl)hexan-1-one | - |

Proposed Synthesis: Navigating the Acylation of an Electron-Deficient Ring

The direct acylation of pyridine rings via electrophilic aromatic substitution, such as the Friedel-Crafts reaction, is notoriously challenging. The pyridine nitrogen acts as a Lewis base, readily complexing with the Lewis acid catalyst (e.g., AlCl₃). This complexation deactivates the ring towards electrophilic attack, making the reaction significantly more difficult than with benzene or other electron-rich aromatics.[2][3][4] Furthermore, acylation tends to occur at the nitrogen first, forming an even more deactivated pyridinium salt.[2]

Despite these challenges, a Friedel-Crafts acylation of 2-chloropyridine with hexanoyl chloride remains a direct and logical, albeit demanding, approach to synthesizing the target molecule. The success of this reaction hinges on carefully controlled conditions to favor C-acylation over N-acylation and to overcome the ring's inherent deactivation.

Proposed Reaction Scheme

The proposed synthesis involves the reaction of 2-chloropyridine with hexanoyl chloride in the presence of a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation of 2-chloropyridine.

Hypothetical Experimental Protocol

This protocol is a proposed methodology based on standard Friedel-Crafts procedures and requires laboratory validation.

Materials:

-

2-Chloropyridine (1.0 equiv)

-

Hexanoyl chloride (1.1 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equiv). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

-

Acylium Ion Formation: Cool the suspension to 0°C using an ice bath. Add hexanoyl chloride (1.1 equiv) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0°C to allow for the formation of the hexanoyl chloride-AlCl₃ complex (acylium ion precursor). The formation of the acylium ion is a critical step for the electrophilic attack.[5]

-

Substrate Addition: In a separate flask, dissolve 2-chloropyridine (1.0 equiv) in anhydrous DCM. Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture at 0°C over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and minimize side-product formation.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Self-Validation: The acidic quench hydrolyzes the aluminum complexes and separates the basic pyridine product into the aqueous layer, removing excess reagents.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

-

Neutralization and Wash: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Structural Elucidation

The crude product will likely contain unreacted starting material and potential isomers. Purification via column chromatography is essential for obtaining a high-purity sample for analysis and further use.

Purification Protocol

-

Technique: Flash Column Chromatography

-

Stationary Phase: Silica Gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is a logical starting point for elution.

Analytical Characterization Workflow

A combination of spectroscopic methods is required to confirm the identity and purity of the final product.

Caption: Workflow for purification and structural characterization.

Expected Spectroscopic Signatures

While actual spectra are unavailable, the expected data can be predicted based on the structure. This predictive analysis is a cornerstone of experimental design.

Table 2: Predicted Spectroscopic Data for 2-Chloro-4-hexanoylpyridine

| Technique | Expected Signature | Rationale |

|---|---|---|

| ¹H NMR | Aromatic Protons (3H): Signals between δ 7.5-8.8 ppm. Expect a doublet, a singlet (or narrow doublet), and a doublet, characteristic of a 2,4-disubstituted pyridine ring. Aliphatic Protons (11H): A triplet (α-CH₂) around δ 3.0 ppm, a multiplet (β-CH₂) around δ 1.7 ppm, multiplets for other methylenes, and a terminal triplet (CH₃) around δ 0.9 ppm. | The deshielding effect of the pyridine ring and carbonyl group will shift aromatic and α-methylene protons downfield. Spin-spin coupling will produce the expected splitting patterns (e.g., triplets for CH₂ next to CH₂).[6][7][8] |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 195-205 ppm. Aromatic Carbons: 5 distinct signals in the aromatic region (δ 120-160 ppm), with the carbon bearing the chlorine (C2) being significantly shifted. Aliphatic Carbons: Signals in the upfield region (δ 10-45 ppm). | The chemical shift values are characteristic for ketone carbonyls and carbons in a substituted pyridine ring.[9][10] |

| IR | C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹. C-Cl Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹. Aromatic C=C/C=N Stretches: Medium absorptions around 1550-1600 cm⁻¹. | These absorption frequencies are highly characteristic of the key functional groups present in the molecule.[6][8] |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 211, with a characteristic M+2 peak at m/z = 213 (approx. 1/3 intensity) due to the ³⁷Cl isotope. Fragmentation: A prominent peak corresponding to the loss of the pentyl chain (M-71) via α-cleavage, resulting in the 2-chloro-4-pyridinylcarbonyl cation. | The isotopic pattern for chlorine is a definitive marker. Alpha-cleavage next to the carbonyl is a classic fragmentation pathway for ketones. |

Safety, Handling, and Storage

-

General Handling: Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Inhalation/Contact: Avoid breathing vapors or dust. Avoid contact with skin and eyes. Chlorinated pyridines can be toxic and irritating.[12][13]

-

Fire/Reactivity: Acyl chlorides react violently with water. The proposed synthesis involves moisture-sensitive reagents. Ensure all glassware is dry and the reaction is run under an inert atmosphere.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. Keep the container tightly sealed.[14]

Potential Applications in Drug Discovery

2-Chloro-4-hexanoylpyridine is a strategic intermediate precisely because of its multiple reactive sites. Its value lies in its potential to serve as a scaffold for generating a diverse library of related compounds for high-throughput screening.

Caption: Reactive sites and potential diversification pathways.

-

Modification at the Chlorine (C2): The 2-chloro position is activated for nucleophilic aromatic substitution (SNAr). More importantly, it is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a vast array of aryl, heteroaryl, amine, or alkyne groups. This is a primary strategy for exploring structure-activity relationships (SAR).

-

Chemistry of the Hexanoyl Group (C4): The ketone can be readily transformed. It can be reduced to a secondary alcohol, which can then be esterified or etherified. It can undergo reductive amination to introduce diverse amine functionalities, or it can be used in reactions like the Wittig olefination to build more complex carbon skeletons.

-

Modification of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can open up different substitution patterns.

The presence of chlorine in drug candidates is widespread, with over 250 FDA-approved chlorinated drugs on the market.[15][16] Chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making chloro-substituted heterocycles like this one highly relevant starting points for medicinal chemistry campaigns.[15]

Conclusion

2-Chloro-4-hexanoylpyridine (CAS 898784-68-4) represents a synthetically attractive, multi-functional building block for drug discovery and organic synthesis. While its direct synthesis via Friedel-Crafts acylation requires careful optimization, the proposed methodology provides a robust starting point for its laboratory preparation. The true value of this compound is realized in its potential for rapid and diverse chemical elaboration at its chloro, keto, and pyridine functionalities. For research organizations, mastering the synthesis and subsequent modification of this intermediate could unlock novel chemical space and accelerate the discovery of new therapeutic agents.

References

-

ResearchGate. Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. [Link]

-

Organic Syntheses. 4-Acetylpyridine oxime. Org. Synth. 1981, 60, 5. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth. 2012, 89, 549-561. [Link]

-

YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

-

Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

Bloom Tech. How is 2-Chloro-4 pyridinecarboxylic acid synthesized. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

Expert Insights. Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. The application of multi-component reactions in drug discovery. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]

-

PubChem. 2-Chloro-4-methylpyridine. [Link]

-

PubChem. 2-Chloro-4-cyanopyridine. [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. youtube.com [youtube.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to the Structural Elucidation of 2-Chloro-4-hexanoylpyridine

Introduction: The Molecular Blueprint

2-Chloro-4-hexanoylpyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a hexanoyl group at the 4-position. The structural confirmation of such molecules is a cornerstone of chemical synthesis, drug development, and materials science, relying on a suite of analytical techniques to provide an unambiguous atomic-level description. Spectroscopic methods offer a non-destructive means to probe the molecular framework, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass.

This technical guide provides researchers and drug development professionals with a detailed theoretical framework for the spectroscopic characterization of 2-Chloro-4-hexanoylpyridine. We will dissect the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the causal logic behind the expected spectral features and outlining standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-hexanoylpyridine in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm. Modern spectrometers can also lock onto the residual solvent signal, making an external standard unnecessary.[1]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C (~1.1%), a greater number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.[2]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the hexanoyl chain.

| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-6 | 8.4 - 8.6 | Doublet (d) | 1H | Deshielded by the adjacent electronegative nitrogen atom. |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Influenced by both the nitrogen and the acyl group. |

| H-3 | 7.6 - 7.8 | Singlet (or narrow d) | 1H | Aromatic proton adjacent to the chloro and acyl-substituted carbons. |

| H-2' (CH₂) | 2.9 - 3.1 | Triplet (t) | 2H | Alpha to the carbonyl group, thus significantly deshielded. |

| H-3' (CH₂) | 1.6 - 1.8 | Sextet (or multiplet, m) | 2H | Standard aliphatic methylene protons. |

| H-4'/H-5' (CH₂) | 1.2 - 1.5 | Multiplet (m) | 4H | Overlapping signals of two standard aliphatic methylene groups. |

| H-6' (CH₃) | 0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl group of the alkyl chain. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[3]

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1' (C=O) | 198 - 202 | Carbonyl carbon of a ketone, highly deshielded.[4] |

| C-2 | 150 - 153 | Aromatic carbon bonded to chlorine. |

| C-6 | 148 - 151 | Aromatic carbon adjacent to nitrogen. |

| C-4 | 144 - 147 | Aromatic carbon bonded to the acyl group. |

| C-5 | 122 - 125 | Aromatic CH carbon. |

| C-3 | 120 - 123 | Aromatic CH carbon. |

| C-2' | 42 - 45 | Aliphatic carbon alpha to the carbonyl group. |

| C-3' | 30 - 33 | Standard aliphatic CH₂. |

| C-4' | 23 - 26 | Standard aliphatic CH₂. |

| C-5' | 21 - 24 | Standard aliphatic CH₂. |

| C-6' | 13 - 15 | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable technique for identifying the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small amount of the neat sample (if liquid or oil) or solid powder directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of 2-Chloro-4-hexanoylpyridine is expected to be dominated by absorptions from the carbonyl group, the aromatic ring, and the aliphatic chain.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Hexanoyl Chain) |

| ~1705 | C=O Stretch | Ketone |

| 1600 - 1550 | C=C & C=N Stretch | Aromatic Ring |

| 1470 - 1430 | C-H Bend | CH₂ Scissoring |

| ~1100 | C-Cl Stretch | Aryl-Chloride |

The most diagnostic peak would be the strong, sharp absorption around 1705 cm⁻¹, which is highly characteristic of an aryl ketone's carbonyl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard technique for volatile, thermally stable small molecules, providing reproducible fragmentation patterns.

-

Instrumentation: Introduce the sample into a mass spectrometer, often via a Gas Chromatography (GC-MS) system for sample purity confirmation and introduction.

-

Data Acquisition: The instrument bombards the sample with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of 2-Chloro-4-hexanoylpyridine is C₁₁H₁₄ClNO, with a monoisotopic mass of approximately 211.08 Da.

Key Predicted Features:

-

Molecular Ion (M⁺): A key feature will be the molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks:

-

m/z 211: Corresponding to the molecule with the ³⁵Cl isotope.

-

m/z 213: Corresponding to the molecule with the ³⁷Cl isotope.

-

The intensity ratio of these peaks will be approximately 3:1, a characteristic signature of a monochlorinated compound.

-

-

Major Fragmentations: The primary fragmentation pathway is expected to be alpha-cleavage adjacent to the carbonyl group.

Table of Predicted Fragment Ions:

| Predicted m/z | Ion Structure | Rationale |

| 211/213 | [C₁₁H₁₄ClNO]⁺˙ | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotopic pattern. |

| 164 | [C₁₀H₁₄NO]⁺ | Loss of the pentyl radical (•C₅H₁₁) via alpha-cleavage. A very common and expected fragmentation for ketones. |

| 113/115 | [C₅H₄NCl]⁺˙ | Cleavage of the bond between the pyridine ring and the carbonyl carbon. |

| 99 | [C₆H₁₁O]⁺ | Acylium ion formed by cleavage of the bond between the pyridine ring and the carbonyl carbon. |

| 71 | [C₅H₁₁]⁺ | Pentyl cation fragment. |

Conclusion

The collective analysis of predicted NMR, IR, and MS data provides a robust and self-validating system for the structural confirmation of 2-Chloro-4-hexanoylpyridine. The ¹H and ¹³C NMR spectra would define the precise carbon-hydrogen framework and connectivity. The IR spectrum would unequivocally confirm the presence of the key carbonyl functional group and the aromatic system. Finally, mass spectrometry would establish the correct molecular weight, confirm the presence of a single chlorine atom through its isotopic signature, and support the proposed structure via logical fragmentation patterns. This theoretical guide serves as a benchmark for the analysis and interpretation of experimentally acquired data for this molecule and its structural analogs.

References

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

Manifold @CUNY. (n.d.). 6.8 ¹³C NMR Spectroscopy | Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

-

University of Washington. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

YouTube. (2025). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-hexanoylpyridine

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Chloro-4-hexanoylpyridine, focusing on its solubility and stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount for formulation development, analytical method validation, and ensuring the safety and efficacy of potential therapeutic agents. This document outlines the theoretical and practical considerations for characterizing this molecule, providing field-proven insights and detailed experimental protocols.

Introduction to 2-Chloro-4-hexanoylpyridine

2-Chloro-4-hexanoylpyridine is a substituted pyridine derivative. Its structure, featuring a chlorinated pyridine ring and a hexanoyl side chain, suggests a molecule with specific chemical reactivities and physical properties that are critical to define during the drug development process. A foundational understanding of its molecular characteristics is the first step in any systematic evaluation.

Table 1: Physicochemical Properties of 2-Chloro-4-hexanoylpyridine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | - |

| Molecular Weight | 211.69 g/mol | [1] |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

The positive XLogP3 value of 3.4 indicates that 2-Chloro-4-hexanoylpyridine is a lipophilic compound, suggesting it will have higher solubility in organic solvents than in aqueous media. This lipophilicity is a key consideration for its formulation and potential for biological membrane permeability.

Solubility Profile: A Cornerstone of Developability

Determining the solubility of an active pharmaceutical ingredient (API) in various solvents is a critical early-stage activity in drug development. It influences everything from the choice of formulation to the design of purification processes.

Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like." Given the lipophilic nature of 2-Chloro-4-hexanoylpyridine, it is expected to be more soluble in non-polar and polar aprotic solvents and less soluble in polar protic solvents, particularly water. The pyridine nitrogen and the carbonyl group provide sites for hydrogen bonding, which may afford some solubility in polar solvents.

Experimental Protocol for Solubility Determination

A standard approach to quantitatively determine solubility is the shake-flask method, which is considered the gold standard for its reliability.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: An excess amount of 2-Chloro-4-hexanoylpyridine is added to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetone, acetonitrile, and dimethyl sulfoxide).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A clear aliquot of the supernatant is carefully removed, diluted appropriately, and analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

Table 2: Predicted Solubility of 2-Chloro-4-hexanoylpyridine in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Low | The hydrophobic hexanoyl chain and chloropyridine ring will likely dominate, leading to poor aqueous solubility. |

| Ethanol | High | Moderate to High | The alkyl chain of ethanol can interact with the hexanoyl group, while the hydroxyl group can interact with the polar functionalities of the molecule. |

| Methanol | High | Moderate to High | Similar to ethanol, but its higher polarity might slightly reduce solubility compared to ethanol. |

| Acetone | Medium | High | As a polar aprotic solvent, it should effectively solvate the molecule without the competing hydrogen bonding network of water. |

| Acetonitrile | Medium | High | Another effective polar aprotic solvent for dissolving organic molecules of this nature. |

| Dimethyl Sulfoxide (DMSO) | High | Very High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Hexane | Low | Moderate to High | The non-polar nature of hexane will favorably interact with the hexanoyl side chain. |

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, designed to identify potential degradation products and pathways.[2][3]

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[4][5] The goal is typically to achieve 5-20% degradation of the drug substance.[4]

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[4] The stability of 2-Chloro-4-hexanoylpyridine in aqueous solutions at different pH values is a critical parameter.

-

Acidic Conditions: The pyridine nitrogen can be protonated under acidic conditions. While the 2-chloro substituent is generally stable to hydrolysis under mild acidic conditions, harsh conditions (high temperature and strong acid) could potentially lead to the formation of 2-hydroxy-4-hexanoylpyridine.[6]

-

Basic Conditions: The electron-withdrawing nature of the pyridine ring and the chloro substituent makes the carbon at the 2-position susceptible to nucleophilic attack. Under basic conditions, hydrolysis to 2-hydroxy-4-hexanoylpyridine is a likely degradation pathway. Studies on similar 2-chloropyridines have shown that they can be hydrolyzed under alkaline conditions.[6][7] The ester-like character of the hexanoyl group is not present, so hydrolysis at this position is not anticipated.

Experimental Protocol for Hydrolytic Degradation:

-

Sample Preparation: Prepare solutions of 2-Chloro-4-hexanoylpyridine in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) media. If solubility is an issue, a co-solvent like methanol or acetonitrile may be used, but its own stability under the test conditions must be considered.[4]

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Stability

The pyridine ring is generally stable to oxidation. However, the hexanoyl side chain could be susceptible to oxidation, potentially at the benzylic-like position adjacent to the pyridine ring.

Experimental Protocol for Oxidative Degradation:

-

Sample Preparation: Dissolve 2-Chloro-4-hexanoylpyridine in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).

-

Incubation: Store the solution at room temperature and monitor over time.

-

Analysis: Use HPLC to track the degradation of the parent compound and the formation of any new peaks.

Photostability

Many chlorinated aromatic compounds can undergo photodecomposition.[8][9] It is therefore important to evaluate the photostability of 2-Chloro-4-hexanoylpyridine according to ICH Q1B guidelines.[4]

Experimental Protocol for Photostability Testing:

-

Sample Preparation: Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

Analysis: Compare the samples exposed to light with the dark control to assess the extent of photodegradation.

Thermal Stability

Thermal degradation can occur during manufacturing (e.g., drying) and long-term storage. The stability of pyridine derivatives at elevated temperatures can vary depending on their substituents.[10][11][12][13][14]

Experimental Protocol for Thermal Degradation:

-

Solid State: Store the solid compound in a controlled temperature oven (e.g., 60°C or higher) and analyze at set intervals.

-

Solution State: Heat a solution of the compound and monitor for degradation.

-

Analysis: Employ HPLC to quantify any degradation. Techniques like thermogravimetric analysis (TGA) can also provide information on the thermal decomposition profile.

Predicted Degradation Pathways

Based on the structure of 2-Chloro-4-hexanoylpyridine, the following degradation pathways are plausible:

Caption: Plausible degradation pathways for 2-Chloro-4-hexanoylpyridine.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. Reversed-phase HPLC with UV detection is the most common technique.

Key features of a suitable HPLC method:

-

Specificity: The method must be able to resolve the parent peak from any degradation products, impurities, and excipients. This is validated during the forced degradation studies.

-

Linearity: The detector response should be linear over a defined concentration range.

-

Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

-

Sensitivity: The limits of detection (LOD) and quantification (LOQ) should be appropriate for the intended purpose.

Mass spectrometry (MS) coupled with HPLC is invaluable for the identification and structural elucidation of unknown degradation products.[15][16]

Conclusion

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach.

- Gómez-Bombarelli, R., et al. (2012). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 51(49), 15956-15962.

- Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2345-2352.

- Kim, C. K., et al. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 6(24), 4655–4657.

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

- Al-jibbouri, H. K. (2015). Theoretical study on the thermal decomposition of pyridine. Journal of Molecular Structure: THEOCHEM, 1091, 132-138.

- U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.

- Zhang, J., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(1), 1-8.

- Al-jibbouri, H. K., et al. (2017). Thermal degradation steps and temperatures details.

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

- Bokias, G., et al. (2009). Thermal degradation of poly(vinylpyridine)s.

- Choudhry, G. G., & Webster, G. R. B. (1988). Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs). Toxicological & Environmental Chemistry, 17(4), 267-286.

- Friedman, D. (1976). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins.

-

University of California, Irvine. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Retrieved from [Link]

-

United Nations Environment Programme. (n.d.). III Analytical Methods. Retrieved from [Link]

- Fontana, A. R., et al. (2012). Analytical methods for determination of cork-taint compounds in wine. Trends in Analytical Chemistry, 37, 134-149.

Sources

- 1. echemi.com [echemi.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs) | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

Foreword: The Analytical Imperative for Novel Pyridine Intermediates

An In-Depth Technical Guide to the Chromatographic Analysis of 2-Chloro-4-hexanoylpyridine

In the landscape of modern drug discovery and agrochemical development, pyridine derivatives stand as a cornerstone of synthetic chemistry. Their versatile structure allows for the creation of a vast array of biologically active molecules. 2-Chloro-4-hexanoylpyridine, a functionalized pyridine, represents a key intermediate whose purity and characterization are paramount to the quality, safety, and efficacy of the final product. A robust and reliable analytical method is not merely a quality control checkpoint; it is an integral part of the development lifecycle, ensuring consistency from laboratory-scale synthesis to commercial production.

This guide eschews a generic, templated approach. Instead, it provides a deep, logic-driven exploration of the chromatographic techniques best suited for the analysis of 2-Chloro-4-hexanoylpyridine. We will delve into the "why" behind methodological choices, grounding our protocols in the fundamental principles of separation science and the rigorous standards of international regulatory bodies. This document is intended for the practicing researcher, scientist, and drug development professional, offering field-proven insights to develop, validate, and implement a fit-for-purpose analytical method for this critical intermediate.

Molecular Profile and Analytical Considerations

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs every subsequent decision, from solvent selection to the choice of chromatographic mode and detector.

2-Chloro-4-hexanoylpyridine (CAS No: 898784-68-4) possesses a unique combination of structural features that dictate its chromatographic behavior:

-

Pyridine Ring: A heterocyclic aromatic ring that acts as a strong chromophore, making it highly suitable for UV-Visible spectrophotometric detection.

-

Hexanoyl Group: A six-carbon acyl chain that imparts significant non-polar character to the molecule.

-

Chloro Substituent: A halogen atom that increases the molecule's electronegativity, opening possibilities for selective detection methods in gas chromatography.

-

Ketone Functional Group: A polar moiety that can engage in specific interactions with chromatographic stationary phases.

Table 1: Physicochemical Properties of 2-Chloro-4-hexanoylpyridine

| Property | Value | Source |

| CAS Number | 898784-68-4 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| XLogP3 | 3.4 | [1] |

| Appearance | Typically a light yellow solid | [2] |

The molecule's moderate polarity and calculated LogP suggest its suitability for both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). The choice between these two powerful techniques depends on the specific analytical objective, such as purity determination, impurity profiling, or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, offering high resolution and versatility.[3][4][5] For 2-Chloro-4-hexanoylpyridine, an RP-HPLC method is the logical starting point.

The Causality Behind Methodological Choices

Column Selection: The presence of the non-polar hexanoyl chain is the dominant feature for retention in reversed-phase mode. Therefore, a C18 (octadecylsilane) column is the primary choice. A standard column dimension of 4.6 x 150 mm with 3.5 µm or 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.

Mobile Phase Selection: The goal is to find a mobile phase composition that elutes the main peak with a suitable retention factor (k')—ideally between 2 and 10—and resolves it from any potential impurities.

-

Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff.

-

Aqueous Phase: An acidic mobile phase is recommended to ensure the pyridine nitrogen is protonated. This suppresses silanol interactions on the stationary phase, leading to sharper, more symmetrical peaks. A buffer such as 0.1% phosphoric acid or 0.1% formic acid in water is a common and effective choice.

Detection: The conjugated pyridine ring is an excellent chromophore. A UV-Vis or Diode-Array Detector (DAD) should be used. While a full spectral scan will determine the optimal wavelength (λmax), a wavelength of 254 nm is a robust starting point for aromatic compounds.

Workflow for HPLC Method Development

The following diagram illustrates a systematic approach to developing a robust HPLC method.

Caption: A logical workflow for systematic HPLC method development.

Experimental Protocol: RP-HPLC for Purity and Assay

1. Chromatographic System:

-

HPLC system with gradient capability, UV-Vis or DAD detector.

2. Materials and Reagents:

-

2-Chloro-4-hexanoylpyridine Reference Standard

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphoric Acid (ACS Grade)

3. Chromatographic Conditions (Starting Point):

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for non-polar hexanoyl chain. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier for good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with low UV cutoff. |

| Gradient | 50% B to 95% B over 15 min | To elute the main analyte and any late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Strong absorbance by the pyridine ring. |

| Injection Vol. | 10 µL | A typical volume to avoid column overload. |

4. Sample Preparation:

-

Accurately weigh approximately 25 mg of 2-Chloro-4-hexanoylpyridine into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a stock solution of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

5. System Suitability Test (SST):

-

Before sample analysis, perform five replicate injections of the standard solution.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

-

Tailing Factor (T) ≤ 2.0.

-

Theoretical Plates (N) ≥ 2000.

-

These criteria ensure the chromatographic system is performing adequately on the day of analysis.[6]

-

6. Analysis:

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the Reference Standard solution.

-

Inject the sample solutions.

-

Calculate the assay or purity as required, typically using the principle of external standardization and area percent for purity.

Gas Chromatography (GC) Method Development

GC is an excellent alternative or complementary technique, especially for identifying volatile impurities or when higher sensitivity for halogenated compounds is required.[7]

The Causality Behind Methodological Choices

Column Selection: A low-to-mid polarity column is suitable. A 5% Phenyl Polysiloxane phase (e.g., DB-5 or equivalent) is a robust, general-purpose choice that will separate compounds primarily based on their boiling points. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is standard.

Inlet and Temperature Program:

-

Inlet: Split/splitless injection is appropriate. A split injection (e.g., 50:1 split ratio) is used for assay and purity of the main component to avoid column overload, while a splitless injection can be used for trace impurity analysis. An inlet temperature of 250 °C is sufficient to ensure rapid vaporization without degradation.

-

Temperature Program: A temperature ramp is necessary to elute the analyte in a reasonable time and to separate it from potential lower-boiling starting materials or higher-boiling byproducts. A typical program might start at 100 °C and ramp at 10-15 °C/min to 280 °C.

Detector Selection:

-

Flame Ionization Detector (FID): A universal detector for organic compounds. It is robust and provides a response proportional to the mass of carbon, making it suitable for purity analysis by area percent.

-

Mass Spectrometer (MS): Provides both quantitative data and qualitative structural information, which is invaluable for identifying unknown impurities.[8]

-

Halogen-Specific Detector (XSD) or Electron Capture Detector (ECD): These detectors are highly selective and sensitive to halogenated compounds.[9][10][11] An XSD or ECD would provide excellent sensitivity for 2-Chloro-4-hexanoylpyridine and any chlorinated impurities, while being less responsive to non-halogenated matrix components.[9][11]

Experimental Protocol: GC-FID for Purity Analysis

1. Chromatographic System:

-